molecular formula C6H2Br4 B048376 1,2,4,5-Tetrabromobenzene CAS No. 636-28-2

1,2,4,5-Tetrabromobenzene

Cat. No.: B048376
CAS No.: 636-28-2
M. Wt: 393.7 g/mol
InChI Key: QCKHVNQHBOGZER-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromobenzene is an aryl bromide and a four-substituted bromobenzene with the chemical formula C6H2Br4. It is one of three isomers of tetrabromobenzene and appears as a white solid. This compound is significant due to its symmetrical structure and reactivity, making it a valuable precursor in various chemical syntheses .

Mechanism of Action

Target of Action

1,2,4,5-Tetrabromobenzene (TBB) is an aryl bromide and a four-substituted bromobenzene . It is primarily used as a starting material in the organic syntheses of liquid crystals and photoconductive polymers . It is also used in the synthesis of diethynyltriptycene-linked dipyridyl ligands . Therefore, its primary targets are the molecules and structures it interacts with during these synthesis processes.

Mode of Action

The mode of action of TBB is largely dependent on the specific synthesis process it is involved in. For example, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, TBB acts as a building block, undergoing chemical reactions to form the desired product .

Biochemical Pathways

TBB is involved in various synthesis processes, each of which can be considered a unique biochemical pathway. For instance, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, TBB undergoes a series of chemical reactions to form the final product . The downstream effects of these pathways are the creation of the desired products, such as liquid crystals, photoconductive polymers, and dipyridyl ligands.

Pharmacokinetics

The physical and chemical properties of tbb, such as its melting point , can impact its behavior and availability in a synthesis process.

Result of Action

The result of TBB’s action is the formation of the desired products in the synthesis processes it is involved in. For example, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, the action of TBB results in the formation of these ligands .

Action Environment

The action of TBB can be influenced by various environmental factors. For instance, temperature changes can induce a polymorphic structural change in TBB, a phenomenon known as the thermosalient effect . This can potentially impact the efficacy and stability of TBB in a synthesis process. Furthermore, safety precautions should be taken to avoid skin and eye irritation, respiratory irritation, and potential harm to aquatic life .

Chemical Reactions Analysis

1,2,4,5-Tetrabromobenzene undergoes various chemical reactions, primarily due to its bromine substituents. Some notable reactions include:

Common reagents used in these reactions include n-butyllithium, potassium carbonate, and various palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

1,2,4,5-tetrabromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKHVNQHBOGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060910
Record name 1,2,4,5-Tetrabromobenzene
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Molecular Weight

393.70 g/mol
Source PubChem
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CAS No.

636-28-2
Record name 1,2,4,5-Tetrabromobenzene
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Record name 1,2,4,5-Tetrabromobenzene
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Record name 636-28-2
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Record name Benzene, 1,2,4,5-tetrabromo-
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Record name 1,2,4,5-Tetrabromobenzene
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Record name 1,2,4,5-tetrabromobenzene
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Record name 1,2,4,5-TETRABROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4,5-tetrabromobenzene?

A1: this compound has a molecular formula of C6H2Br4 and a molecular weight of 393.69 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic studies have been conducted on 1,2,4,5-TeBB, including Raman, infrared (IR), and nuclear quadrupole resonance (NQR) spectroscopy. These studies provide insights into the vibrational modes, molecular structure, and phase transitions of the compound. [, , , , , ]

Q3: What is known about the thermal stability of this compound?

A3: this compound exhibits polymorphism and undergoes a phase transition from its β form to its γ form at 307 K (34 °C). [] This transition is thermosalient, meaning the crystals jump or fracture upon heating. [, , , ]

Q4: How does the nanoscale crystallization of this compound affect its thermal behavior?

A4: Nanoscale crystals of 1,2,4,5-TeBB, prepared within nanoporous anodic aluminum oxide templates, exhibit different thermal behavior compared to bulk crystals. These nanocrystals crystallize in the less stable γ phase and remain stable up to 80 °C, subliming at higher temperatures, unlike the bulk crystals. []

Q5: Can this compound be used in catalytic debromination reactions?

A5: Yes, 1,2,4,5-TeBB itself can act as a substrate for catalytic debromination reactions. Studies have shown successful debromination using palladium catalysts and isopropyl alcohol as a hydrogen source, achieving complete debromination under optimized conditions. []

Q6: Are there other catalytic applications of this compound?

A6: this compound can be used as a starting material to synthesize various compounds with potential catalytic applications. For example, it can be used as a 1,4-benzadiyne equivalent in organic synthesis. [] It can also be used to synthesize bis(germacyclopropa)benzenes, which could potentially have catalytic applications in organic reactions. []

Q7: Have computational methods been used to study the properties of this compound?

A7: Yes, computational studies have been conducted to investigate the reactions of 1,2,4,5-TeBB with OH radicals. These studies have helped elucidate the reaction mechanisms, kinetics, and develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of similar compounds. []

Q8: How do structural modifications of this compound affect its properties?

A8: The position and number of bromine atoms in the benzene ring influence the physical and chemical properties of the molecule. For example, 1,2,4,5-TeBB exhibits different phase transition behavior compared to its isomer, 1,3,5-tribromobenzene. [, ]

Q9: What is the environmental impact of this compound?

A9: Although not as extensively studied as polybrominated diphenyl ethers (PBDEs), 1,2,4,5-TeBB has been detected in environmental samples, including human milk. [] Its presence raises concerns about potential bioaccumulation and toxicological effects.

Q10: What is known about the bioconcentration of this compound?

A10: Studies on rainbow trout have shown that 1,2,4,5-TeBB bioaccumulates in fish tissues. Its high octanol-water partition coefficient (Kow) suggests a potential for biomagnification in the food chain. []

Q11: What analytical methods are used to detect and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify 1,2,4,5-TeBB in environmental and biological samples. [] High-performance liquid chromatography (HPLC) is another method used to determine its physicochemical properties, such as water solubility and octanol-water partition coefficient. []

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